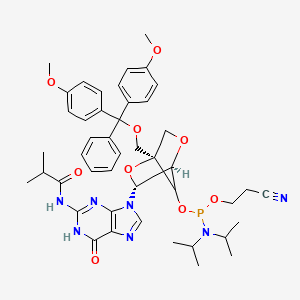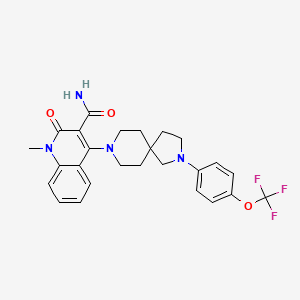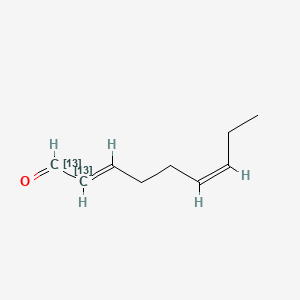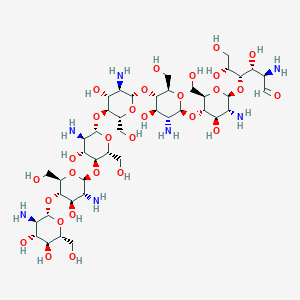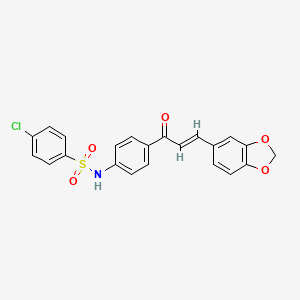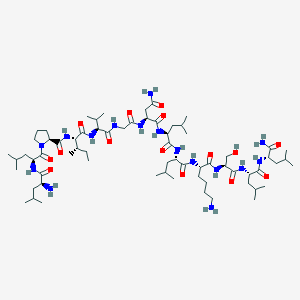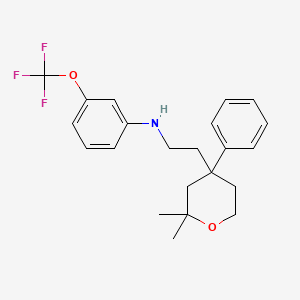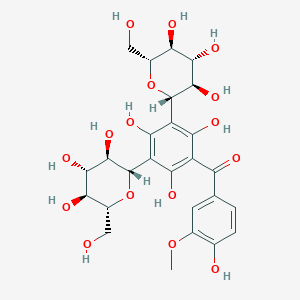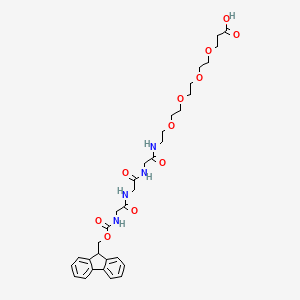
Fmoc-Gly-Gly-Gly-NH-PEG4-C2-COOH
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Fmoc-Gly-Gly-Gly-NH-PEG4-C2-COOH is a compound that serves as a polyethylene glycol-based proteolysis targeting chimera linker. It is used in the synthesis of proteolysis targeting chimeras, which are molecules designed to target specific proteins for degradation. This compound is characterized by its fluorenylmethyloxycarbonyl-protected glycine tripeptide linked to a polyethylene glycol spacer and a carboxylic acid group .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-Gly-Gly-Gly-NH-PEG4-C2-COOH involves multiple steps:
Fmoc Protection: The fluorenylmethyloxycarbonyl group is introduced to protect the amino group of glycine.
Peptide Coupling: The protected glycine is coupled with two additional glycine molecules to form a tripeptide.
Polyethylene Glycol Coupling: The tripeptide is then linked to a polyethylene glycol spacer.
Carboxylation: Finally, a carboxylic acid group is introduced at the terminal end of the polyethylene glycol spacer.
Industrial Production Methods
Industrial production of this compound typically involves automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The process is optimized for scalability and reproducibility, with stringent quality control measures in place to ensure consistency .
化学反应分析
Types of Reactions
Fmoc-Gly-Gly-Gly-NH-PEG4-C2-COOH undergoes various chemical reactions, including:
Deprotection: The fluorenylmethyloxycarbonyl group can be removed under basic conditions to expose the free amine group.
Amide Bond Formation: The carboxylic acid group can react with primary amines in the presence of coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide or dicyclohexylcarbodiimide to form stable amide bonds.
Common Reagents and Conditions
Deprotection: Piperidine in dimethylformamide is commonly used to remove the fluorenylmethyloxycarbonyl group.
Coupling Agents: 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide or dicyclohexylcarbodiimide are used for amide bond formation.
Major Products
Deprotected Amine: Removal of the fluorenylmethyloxycarbonyl group yields the free amine.
Amide Products: Reaction with primary amines forms stable amide bonds.
科学研究应用
Fmoc-Gly-Gly-Gly-NH-PEG4-C2-COOH has a wide range of applications in scientific research:
Chemistry: Used as a linker in the synthesis of proteolysis targeting chimeras.
Biology: Facilitates the study of protein degradation pathways.
Industry: Used in the development of novel therapeutic agents and drug delivery systems.
作用机制
The mechanism of action of Fmoc-Gly-Gly-Gly-NH-PEG4-C2-COOH involves its role as a linker in proteolysis targeting chimeras. These chimeras recruit specific proteins to the ubiquitin-proteasome system for degradation. The polyethylene glycol spacer enhances solubility and bioavailability, while the carboxylic acid group facilitates conjugation to other molecules .
相似化合物的比较
Similar Compounds
Fmoc-NH-PEG4-COOH: Similar structure but lacks the glycine tripeptide.
Fmoc-PEG4-NHS Ester: Contains an N-hydroxysuccinimide ester instead of a carboxylic acid group
Uniqueness
Fmoc-Gly-Gly-Gly-NH-PEG4-C2-COOH is unique due to its combination of a glycine tripeptide, polyethylene glycol spacer, and carboxylic acid group, making it highly versatile for various applications in proteolysis targeting chimera synthesis .
属性
分子式 |
C32H42N4O11 |
|---|---|
分子量 |
658.7 g/mol |
IUPAC 名称 |
3-[2-[2-[2-[2-[[2-[[2-[[2-(9H-fluoren-9-ylmethoxycarbonylamino)acetyl]amino]acetyl]amino]acetyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid |
InChI |
InChI=1S/C32H42N4O11/c37-28(33-10-12-44-14-16-46-18-17-45-15-13-43-11-9-31(40)41)19-34-29(38)20-35-30(39)21-36-32(42)47-22-27-25-7-3-1-5-23(25)24-6-2-4-8-26(24)27/h1-8,27H,9-22H2,(H,33,37)(H,34,38)(H,35,39)(H,36,42)(H,40,41) |
InChI 键 |
JCSQDGSFAGSQNY-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCC(=O)NCC(=O)NCC(=O)NCCOCCOCCOCCOCCC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


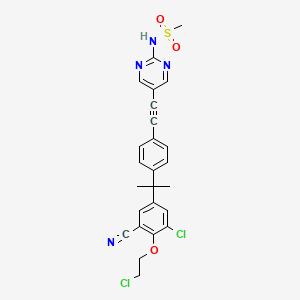
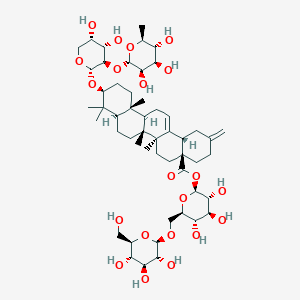
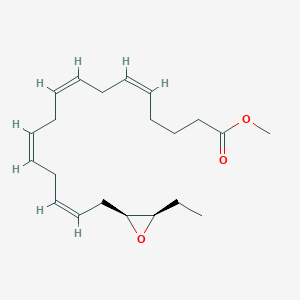
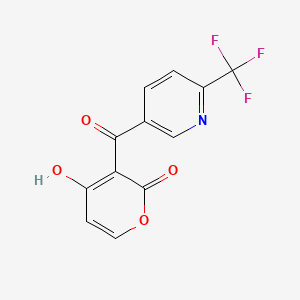
![[(2S,3S,4R,6S)-6-[(2R,3S,4R,5R,6S)-6-[[(4R,5S,6S,7R,9R,11Z,13E,16R)-4-acetyloxy-5-methoxy-9,16-dimethyl-2,10-dioxo-7-(2-oxoethyl)-1-oxacyclohexadeca-11,13-dien-6-yl]oxy]-4-(dimethylamino)-5-hydroxy-2-methyloxan-3-yl]oxy-4-hydroxy-2,4-dimethyloxan-3-yl] 3-methylbutanoate](/img/structure/B12385516.png)
